3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine typically involves the reaction of 3-aminopyridine with a suitable naphthyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3-aminopyridine is coupled with a halogenated naphthyridine derivative under mild conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated naphthyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine
- 3-(Pyridin-4-yl)-1,8-naphthyridin-2-amine
- 2-(Pyridin-3-yl)-1,8-naphthyridin-3-amine
Uniqueness
3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
60467-63-2 |
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Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-pyridin-3-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-12-11(10-4-1-5-15-8-10)7-9-3-2-6-16-13(9)17-12/h1-8H,(H2,14,16,17) |
InChI Key |
OUSHSWGHFKMARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CN=CC=C3 |
Origin of Product |
United States |
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